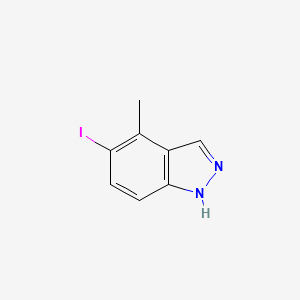

5-Iodo-4-methyl-1h-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-4-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-5-6-4-10-11-8(6)3-2-7(5)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEVJKIZALCPJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=NN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Iodo-4-methyl-1h-indazole CAS number 1082040-12-7

An In-Depth Technical Guide to 5-Iodo-4-methyl-1H-indazole

Executive Summary

5-Iodo-4-methyl-1H-indazole is a halogenated heterocyclic compound built upon the indazole scaffold, a "privileged structure" in medicinal chemistry.[1] While specific, in-depth experimental data for this particular isomer remains limited in public literature, its structural motifs—a reactive aryl iodide and a biologically significant indazole core—position it as a highly valuable and versatile building block for drug discovery and organic synthesis.[2][3] This guide synthesizes information from closely related analogues and established chemical principles to provide a comprehensive technical overview for researchers. We will explore its physicochemical properties, propose robust synthetic and characterization protocols, delve into its anticipated reactivity in key cross-coupling reactions, and contextualize its potential within modern therapeutic development, particularly in oncology.

Physicochemical Properties and Spectroscopic Characterization

Precise experimental data for 5-Iodo-4-methyl-1H-indazole is not extensively documented. The properties listed below are a combination of calculated values and inferences drawn from structurally similar compounds.[1][4]

Physical and Chemical Data

| Property | Value / Predicted Value | Source / Rationale |

| CAS Number | 1082040-12-7 | [5] |

| Molecular Formula | C₈H₇IN₂ | [6] |

| Molecular Weight | 258.06 g/mol | Calculated |

| Appearance | Expected to be an off-white to yellow or brown solid | Inference from related iodo-indazoles |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | Inference[4] |

Spectroscopic Profile (Predicted)

| Technique | Predicted Observations |

| ¹H NMR | The spectrum in CDCl₃ or DMSO-d₆ is expected to show a singlet for the methyl group (CH₃) around 2.2-2.5 ppm. Aromatic protons on the indazole ring would appear between 7.0-8.0 ppm, with their splitting patterns and shifts influenced by the iodine and methyl substituents. The N-H proton will likely appear as a broad singlet at a downfield shift (>10 ppm). |

| ¹³C NMR | Aromatic carbons are expected in the 110-140 ppm range. The carbon bearing the iodine (C5) would be significantly shifted upfield to ~85-95 ppm due to the heavy atom effect. The methyl carbon would appear upfield around 15-20 ppm. |

| Mass Spec (MS) | The ESI-MS spectrum should show a prominent [M+H]⁺ ion at m/z 259.97. The isotopic pattern will be characteristic of a molecule containing one iodine atom. |

Standard Protocol for Spectroscopic Characterization

This self-validating protocol ensures the unambiguous structural confirmation of synthesized 5-Iodo-4-methyl-1H-indazole.

Objective: To acquire high-resolution NMR and MS data for structural elucidation.

Methodology:

-

Sample Preparation (NMR): Dissolve 5-10 mg of the purified solid in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) within a 5 mm NMR tube.[8] Ensure complete dissolution.

-

¹H NMR Acquisition: Record the spectrum on a ≥400 MHz spectrometer. Acquire a standard spectrum with 16-32 scans. Reference the solvent peak (e.g., DMSO at 2.50 ppm).

-

¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum on a ≥100 MHz spectrometer. A sufficient number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.

-

2D NMR (Validation): For unequivocal assignment, perform 2D NMR experiments such as COSY (proton-proton correlation) and HSQC (proton-carbon one-bond correlation).

-

Mass Spectrometry Acquisition: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile. Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer to obtain high-resolution mass data, confirming the elemental composition.

Synthesis and Purification

A definitive, published synthesis for 5-Iodo-4-methyl-1H-indazole has not been identified. The primary challenge in synthesizing substituted indazoles is controlling the regioselectivity of electrophilic substitution.[4][9] Direct iodination of 4-methyl-1H-indazole would likely yield a mixture of isomers. Therefore, a more controlled, multi-step approach is proposed, adapted from methodologies used for analogous compounds.[10]

Proposed Synthetic Pathway

The proposed synthesis begins with a commercially available starting material, 2-fluoro-3-methylaniline, and proceeds through a Sandmeyer-type reaction sequence. This approach offers superior regiochemical control compared to direct halogenation of the indazole core.

Caption: Proposed multi-step synthesis of 5-Iodo-4-methyl-1H-indazole.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize 5-Iodo-4-methyl-1H-indazole with high regiochemical purity.

Part 1: Synthesis of 2-Fluoro-1-iodo-3-methylbenzene

-

Diazotization: Suspend 2-fluoro-3-methylaniline in an aqueous solution of a non-nucleophilic acid (e.g., H₂SO₄) and cool the mixture to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise, ensuring the internal temperature remains below 5 °C. Stir for 20-30 minutes to ensure complete formation of the diazonium salt.[9]

-

Iodination: In a separate flask, prepare a solution of potassium iodide (KI) in water. Slowly add the cold diazonium salt solution to the KI solution.

-

Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.

-

Work-up: Cool the mixture and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with aqueous sodium thiosulfate (to quench excess iodine), water, and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography if necessary.

Part 2: Formation and Cyclization of the Indazole Ring This stage is complex and requires adaptation from modern heterocyclic chemistry methodologies, such as those involving directed metalation followed by reaction with a hydrazine equivalent and subsequent cyclization. A plausible, albeit challenging, route would involve:

-

N-Protection & Directed Ortho-Metalation: Protect a suitable functional group introduced onto the aniline nitrogen (after a series of transformations not shown) to direct lithiation. React the iodinated intermediate with a strong base like lithium diisopropylamide (LDA) at -78 °C.[10] This step is crucial for regioselectivity.

-

Hydrazone Formation: Quench the lithiated species with a suitable electrophile that can be converted into a hydrazone.

-

Cyclization: Induce ring closure to form the pyrazole ring of the indazole system, often under acidic or basic conditions with heating.

-

Purification: The final crude product should be purified using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system can be employed for further purification.

Chemical Reactivity and Applications in Drug Discovery

The true value of 5-Iodo-4-methyl-1H-indazole lies in its potential as a versatile synthetic intermediate. The carbon-iodine bond is a prime handle for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions.[2]

Key Cross-Coupling Reactions

Caption: Key cross-coupling reactions utilizing 5-Iodo-4-methyl-1H-indazole.

General Protocol for Suzuki-Miyaura Cross-Coupling

Objective: To couple an aryl or heteroaryl group to the C5 position of the indazole core.

Materials:

-

5-Iodo-4-methyl-1H-indazole (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[11]

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., Dioxane/Water mixture or DMF)

Methodology:

-

To a reaction vessel, add 5-Iodo-4-methyl-1H-indazole, the arylboronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent and the palladium catalyst under the inert atmosphere.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography to yield the desired 5-aryl-4-methyl-1H-indazole product.

Significance in Medicinal Chemistry

The indazole scaffold is a cornerstone of many targeted therapies, particularly kinase inhibitors used in oncology.[3][12] Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of cancer. Indazole-based drugs can bind to the ATP-binding pocket of kinases, inhibiting their function and halting downstream proliferation signals.

Caption: Simplified signaling pathway showing the action of an indazole-based kinase inhibitor.

By using 5-Iodo-4-methyl-1H-indazole, medicinal chemists can rapidly generate libraries of novel compounds through parallel synthesis, exploring how different substituents at the 5-position affect target binding affinity, selectivity, and pharmacokinetic properties.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for 5-Iodo-4-methyl-1H-indazole. Based on data for analogous heterocyclic and halogenated aromatic compounds, the following precautions are recommended[13][14]:

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hazards: Assumed to be harmful if swallowed or inhaled. May cause skin and serious eye irritation.[13][15] Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion and Future Directions

5-Iodo-4-methyl-1H-indazole (CAS 1082040-12-7) represents a molecule of significant synthetic potential that is currently under-characterized in scientific literature. Its value lies not in any known biological activity of its own, but as a key intermediate for the construction of more complex molecular architectures. The proposed synthetic and analytical protocols in this guide provide a framework for its reliable preparation and characterization. Future research should focus on executing the proposed synthesis, fully characterizing the compound with modern spectroscopic techniques, and exploring its utility in cross-coupling reactions to generate novel libraries of indazole derivatives for screening against various therapeutic targets, especially protein kinases.

References

-

BenchChem. (2025). Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole. Technical Support Center. Link

-

Ailunbio. (n.d.). 5-Iodo-4-methyl-1H-indazole Price from Supplier Brand Shanghai.... Link

-

BenchChem. (2025). 4-Iodo-3-methyl-1H-indazole: A Technical Guide for Researchers. Link

-

Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole. Link

-

ChemicalBook. (n.d.). 5-Iodo-1H-indazole synthesis. Link

-

Apollo Scientific. (2023). 4-Iodo-5-methyl-1H-imidazole Safety Data Sheet. Link

-

ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. Link

-

ACS Publications. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters. Link

-

BenchChem. (2025). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers. Link

-

Fisher Scientific. (n.d.). 4-Nitro-1H-imidazole Safety Data Sheet. Link

-

NIH. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Link

-

Sigma-Aldrich. (2025). 5-Methyl-1H-benzotriazole Safety Data Sheet. Link

-

Sigma-Aldrich. (2025). Imidazole Safety Data Sheet. Link

-

BenchChem. (2025). Comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles. Link

-

DC Fine Chemicals. (n.d.). Omeprazole Safety Data Sheet. Link

-

BenchChem. (2025). Spectroscopic Characterization of 4-Iodo-3-methyl-1H-indazole: A Technical Guide. Link

-

Ailunbio. (n.d.). 4-Methyl-5-iodo-(1H)indazole|1082040-12-7. Link

-

MDPI. (2022). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules. Link

-

BLD Pharm. (n.d.). 1082040-12-7|5-Iodo-4-methyl-1H-indazole. Link

-

BenchChem. (n.d.). 4-Iodo-5-methyl-1H-imidazole. Link

-

Chemical-Suppliers. (n.d.). Product Search Results. Link

-

RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Link

-

BLDpharm. (n.d.). 4-Iodo-5-methyl-1-tosyl-1H-indazole. Link

-

BenchChem. (2025). Discovery and history of 4-Iodo-3-methyl-1H-indazole. Link

-

Google Patents. (1993). EP0573975A1 - 2-alkoxycarbonyl-5-o-chlorobenzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivative and process for producing the same. Link

-

Google Patents. (2020). CN110938036A - Preparation method of 4-iodine-1H-imidazole. Link

-

ChemSrc. (n.d.). 5-Bromo-3-iodo-4-methyl-1H-indazole. Link

-

BenchChem. (2025). A Technical Guide to 4-Iodo-3-methyl-1H-indazole. Link

-

ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Link

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 5-Methyl-1H-indazole in Organic Synthesis. Link

-

NIH. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Link

-

NIH. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of Biomolecular Structure and Dynamics. Link

-

J&K Scientific. (n.d.). Methyl 3-iodo-1-methyl-1H-indazole-5-carboxylate. Link

-

NIH. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1082040-12-7|5-Iodo-4-methyl-1H-indazole|BLD Pharm [bldpharm.com]

- 6. 5-Iodo-4-methyl-1H-indazole Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. dcfinechemicals.com [dcfinechemicals.com]

- 15. fishersci.com [fishersci.com]

A Methodological Framework for the Physicochemical Characterization of 5-Iodo-4-methyl-1H-indazole for Drug Discovery and Development

An In-depth Technical Guide on the Physicochemical Properties of 5-Iodo-4-methyl-1H-indazole

Introduction

The indazole scaffold is a privileged bicyclic heterocycle, forming the core of numerous compounds with significant biological activities. Its derivatives have garnered substantial interest in medicinal chemistry, leading to the development of therapeutics in oncology, inflammation, and neurodegenerative diseases. The strategic placement of substituents on the indazole ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties.

This guide focuses on 5-Iodo-4-methyl-1H-indazole (CAS No. 1082040-12-7), a specific isomer whose detailed physicochemical data is not yet prevalent in publicly accessible literature. For researchers and drug development professionals, the early and accurate characterization of such a novel chemical entity is a critical step in assessing its potential as a drug candidate. The absence of established data necessitates a robust methodological framework to determine these properties reliably.

This document serves as an in-depth technical guide that moves beyond a simple data sheet. It provides the foundational scientific principles, field-proven experimental protocols, and data interpretation context necessary for the comprehensive physicochemical characterization of 5-Iodo-4-methyl-1H-indazole. We will delve into its structural elucidation and the determination of key properties such as melting point, solubility, and pKa, explaining the causality behind the selection of each experimental method.

Figure 1. Chemical Structure of 5-Iodo-4-methyl-1H-indazole.

Figure 1. Chemical Structure of 5-Iodo-4-methyl-1H-indazole.

Part 1: Synthesis and Structural Verification

A reliable supply of well-characterized material is the prerequisite for any physicochemical study. While numerous synthetic routes to substituted indazoles exist, the regioselective synthesis of 5-Iodo-4-methyl-1H-indazole presents specific challenges, namely the controlled introduction of substituents at the C4 and C5 positions. A plausible approach, adapted from established methodologies for related isomers, involves a multi-step sequence starting from a substituted aniline.

A potential synthetic strategy could involve the diazotization and cyclization of a pre-functionalized aniline precursor.[1] This method offers good control over the final substitution pattern.

Once synthesized, the identity and purity of the compound must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques.

Mass Spectrometry: Confirming Molecular Identity

Mass spectrometry (MS) is the definitive technique for confirming the molecular weight of a synthesized compound. For halogenated molecules, it provides an additional layer of confirmation through characteristic isotopic patterns.[2] Iodine is monoisotopic (¹²⁷I), so it does not produce an "M+2" peak like chlorine or bromine. However, the presence of a high-mass fragment corresponding to iodine is a key diagnostic feature.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): A prominent peak corresponding to the exact mass of C₈H₇IN₂ (257.97 g/mol ).

-

Fragmentation: Expect to see fragmentation patterns characteristic of the indazole core and potential loss of the iodine atom or methyl group.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion peak.

-

Analysis: Acquire the spectrum in positive ion mode. The resulting mass-to-charge ratio (m/z) will confirm the molecular weight.

-

High-Resolution MS (HRMS): For unambiguous elemental composition confirmation, perform HRMS (e.g., on a TOF or Orbitrap instrument). The measured mass should be within 5 ppm of the theoretical mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Structure

NMR spectroscopy is indispensable for confirming the precise arrangement of atoms. Both ¹H and ¹³C NMR are required to verify the substitution pattern on the indazole ring. While specific data for 5-Iodo-4-methyl-1H-indazole is not published, we can predict the expected spectral characteristics based on known data for substituted indazoles.[3][4][5]

Expected ¹H NMR Features (in CDCl₃ or DMSO-d₆):

-

Indazole Protons: The protons on the bicyclic ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling constants (J-values) will be diagnostic of their relative positions.

-

Methyl Protons: A singlet corresponding to the three protons of the C4-methyl group, likely in the δ 2.0-2.5 ppm range.

-

N-H Proton: A broad singlet, typically at a higher chemical shift (>10 ppm), which may exchange with D₂O.

Expected ¹³C NMR Features:

-

Aromatic Carbons: Signals corresponding to the carbons of the indazole ring will appear in the δ 110-140 ppm range.

-

C-I Carbon: The carbon atom bonded to the iodine (C5) will be shifted to a lower field (higher ppm value) due to the halogen's deshielding effect.

-

Methyl Carbon: A signal in the aliphatic region (δ 10-20 ppm).

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[6]

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (like COSY and HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher) to enable full structural assignment.

-

Referencing: Use tetramethylsilane (TMS) or the residual solvent peak as an internal standard for chemical shift referencing.[7]

Part 2: Core Physicochemical Properties and Their Determination

The following properties are fundamental to the preclinical assessment of a drug candidate. They influence everything from formulation and stability to absorption, distribution, metabolism, and excretion (ADME).

Melting Point (Mp)

The melting point is a crucial indicator of a compound's purity and identity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities will depress the melting point and broaden the range.

Experimental Protocol: Melting Point Determination

-

Sample Preparation: Place a small amount of the finely ground, dry compound into a glass capillary tube, ensuring a packed column height of about 3 mm.[8]

-

Apparatus Setup: Insert the capillary tube into a calibrated melting point apparatus (e.g., a Mel-Temp or similar device).

-

Measurement:

-

Perform a rapid preliminary measurement by heating quickly to estimate the approximate melting point.

-

For an accurate measurement, use a fresh sample and heat slowly, at a rate of about 1-2°C per minute, once the temperature is within 10°C of the estimated melting point.[8]

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁–T₂.[9]

-

Aqueous Solubility

Solubility is one of the most critical physicochemical properties, as a drug must be in solution to be absorbed. Poor aqueous solubility is a major cause of failure for promising drug candidates.[10] Thermodynamic solubility, determined at equilibrium, is the most relevant measure for predicting in vivo behavior. The "shake-flask" method is the gold standard for this determination.[11]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

-

System Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8).[11]

-

Incubation: Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial. This ensures that a saturated solution is formed in equilibrium with the solid drug.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Sample Separation: Separate the undissolved solid from the solution. This is a critical step; centrifugation followed by filtration through a low-binding filter (e.g., PVDF) is recommended.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy against a calibration curve.[12]

Acidity Constant (pKa)

The pKa value defines the extent of ionization of a molecule at a given pH. This is critical as the ionization state affects a drug's solubility, permeability across biological membranes, and binding to its target.[13][14] Indazole is an amphoteric molecule, capable of being protonated (pKa ~1-2) and deprotonated (pKa ~13-14).[15] For poorly soluble compounds like 5-Iodo-4-methyl-1H-indazole, traditional potentiometric titration can be challenging. Methods based on UV-Vis spectroscopy or HPLC are often more suitable.[16][17]

Experimental Protocol: pKa Determination by UV-Vis Spectroscopy

-

Rationale: The UV-Vis absorption spectrum of a molecule often changes as its ionization state changes. By measuring this change across a range of pH values, a titration curve can be generated, and the pKa can be determined from the inflection point.[16]

-

Sample Preparation: Prepare a stock solution of the compound in a co-solvent like methanol. Create a series of buffered aqueous solutions with finely spaced pH values (e.g., 0.2 pH unit increments) covering the expected pKa range.

-

Measurement: Add a small, constant aliquot of the stock solution to each buffer. Record the full UV-Vis spectrum (e.g., 200-400 nm) for each pH point.

-

Data Analysis: Plot the absorbance at a wavelength where the change between the ionized and neutral species is maximal against the pH. Fit the resulting data to the Henderson-Hasselbalch equation to derive the pKa value from the sigmoid curve's inflection point.

Part 3: Data Summary and Interpretation

The comprehensive characterization of 5-Iodo-4-methyl-1H-indazole requires the systematic determination of the properties outlined above. The table below summarizes these core attributes and serves as a template for recording experimental findings.

| Physicochemical Property | Recommended Method | Expected Value / Significance |

| Molecular Formula | - | C₈H₇IN₂ |

| Molecular Weight | High-Resolution MS (HRMS) | 257.97 g/mol ; Confirms molecular identity. |

| Appearance | Visual Inspection | To be determined (likely a crystalline solid). |

| Melting Point (Mp) | Capillary Method (Mel-Temp) | To be determined. A sharp range indicates high purity. |

| Aqueous Solubility | Shake-Flask (HPLC-UV) | To be determined at pH 1.2, 4.5, 6.8. Critical for Biopharmaceutics Classification System (BCS) and bioavailability prediction.[11] |

| Acidity Constant (pKa) | UV-Vis Spectroscopy / HPLC | To be determined. Governs solubility and membrane permeability at different physiological pH values.[13] |

| Spectroscopic Data (¹H, ¹³C NMR) | NMR Spectroscopy | To be determined. Provides unequivocal structural confirmation. |

Conclusion

5-Iodo-4-methyl-1H-indazole represents a novel chemical entity with potential applications in drug discovery. While specific experimental data for this isomer remains to be published, this guide provides the necessary scientific rationale and robust, validated protocols for its complete physicochemical characterization. By systematically applying the methodologies described for mass spectrometry, NMR spectroscopy, melting point, solubility, and pKa determination, researchers can generate the high-quality, reliable data required to advance this compound through the drug development pipeline. This framework ensures that subsequent formulation, preclinical, and clinical studies are built on a solid foundation of fundamental molecular properties.

References

- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Chemistry For Everyone. (2025, January 31). How To Determine Melting Point Of Organic Compounds? Retrieved from [Link]

- Kopp, F., et al. (n.d.). Determination of pKa Values by Liquid Chromatography.

-

Studylib. (n.d.). Melting Point Determination Lab Protocol. Retrieved from [Link]

- Avdeef, A., et al. (n.d.).

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

- Clarion University. (n.d.). Determination of Melting Point.

-

PharmaeliX. (2021, December 25). pKa Value Determination Guidance 2024. Retrieved from [Link]

- Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-686.

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

- Al-Ghorbani, M., et al. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.

- Al-Ghorbani, M., et al. (2025, November 14). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.

-

ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Table]. Retrieved from [Link]

-

ResearchGate. (2016, April 7). 13 C NMR of indazoles. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

- Elguero, J., et al. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central.

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

- Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

-

Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved from [Link]

- Benchchem. (n.d.). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers.

- Benchchem. (n.d.). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole.

-

Wikipedia. (n.d.). Indazole. Retrieved from [Link]

- Gottlieb, H. E., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. byjus.com [byjus.com]

- 10. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 11. who.int [who.int]

- 12. pharmatutor.org [pharmatutor.org]

- 13. ijirss.com [ijirss.com]

- 14. researchgate.net [researchgate.net]

- 15. Indazole - Wikipedia [en.wikipedia.org]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

An In-Depth Technical Guide to the Structure Elucidation of 5-Iodo-4-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Iodo-4-methyl-1H-indazole in Medicinal Chemistry

The indazole scaffold is a privileged structure in modern drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2][3][4][5] The precise substitution pattern on the indazole ring is critical for modulating a compound's pharmacological profile. 5-Iodo-4-methyl-1H-indazole, in particular, is a key intermediate in the synthesis of complex molecules due to the versatility of the iodo and methyl groups, which allow for further chemical modifications. Accurate and unambiguous structure elucidation of this and related molecules is therefore paramount to ensure the synthesis of the correct isomer and to understand its structure-activity relationship (SAR).

This technical guide provides a comprehensive overview of the methodologies employed for the definitive structure determination of 5-iodo-4-methyl-1H-indazole. We will delve into the core analytical techniques, explaining the underlying principles and providing field-proven insights into experimental design and data interpretation.

Synthesis and Purification: Establishing a Foundation for Analysis

A reliable synthesis route is the first step in obtaining a pure sample for structural analysis. While several methods for the synthesis of substituted indazoles exist, a common approach for 5-iodo-4-methyl-1H-indazole involves a multi-step process that often starts from a substituted aniline.[6]

A general synthetic approach can be conceptualized as follows:

Caption: A generalized workflow for the synthesis of 5-iodo-4-methyl-1H-indazole.

Experimental Protocol: Synthesis of 5-Iodo-1H-indazole (A Precursor)

A representative procedure for a related compound, 5-iodo-1H-indazole, starts from 5-aminoindazole.[6]

-

Diazotization: A solution of sodium nitrite in water is added dropwise to a cooled solution of 1H-indazol-5-amine in hydrochloric acid.[6]

-

Iodination: The resulting mixture is then slowly added to a solution of potassium iodide in water.[6]

-

Reaction Completion and Workup: The reaction is stirred at room temperature, followed by extraction with an organic solvent like ethyl acetate.[6]

-

Purification: The combined organic layers are washed, dried, and concentrated to yield the product, which can be further purified by chromatography or recrystallization.[6]

The Analytical Toolkit: A Multi-faceted Approach to Structure Elucidation

The definitive structural assignment of 5-iodo-4-methyl-1H-indazole relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirmation.

Caption: The synergistic relationship between key analytical techniques in structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[7][8][9] By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and the chemical environment of each part of the molecule.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

-

Chemical Shift (δ): The position of a signal on the x-axis indicates the electronic environment of the proton.[9] Protons near electronegative atoms or aromatic rings are "deshielded" and appear at higher chemical shifts (downfield).

-

Integration: The area under each signal is proportional to the number of protons it represents.

-

Splitting (Multiplicity): The splitting of a signal into multiple peaks (e.g., doublet, triplet) is due to the influence of neighboring protons and provides information about the number of adjacent protons.

Predicted ¹H NMR Data for 5-Iodo-4-methyl-1H-indazole

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | ~13.0 | Broad Singlet | - |

| H-3 | ~8.1 | Singlet | - |

| H-6 | ~7.5 | Doublet | ~8.5 |

| H-7 | ~7.2 | Doublet | ~8.5 |

| CH₃ | ~2.5 | Singlet | - |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.[10][11][12]

-

Chemical Shift (δ): The chemical shift of a carbon signal is influenced by its hybridization and the electronegativity of attached atoms.[9]

-

Proton-Decoupled Spectra: ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Data for 5-Iodo-4-methyl-1H-indazole

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~135 |

| C-3a | ~140 |

| C-4 | ~95 |

| C-5 | ~85 |

| C-6 | ~130 |

| C-7 | ~110 |

| C-7a | ~125 |

| CH₃ | ~15 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions. A known ¹³C NMR spectrum for 5-iodo-1H-indazole shows signals at δ 84.4, 111.7, 125.6, 129.9, 133.4, 135.4, and 139.0 ppm.[6]

2D NMR Techniques: Connecting the Dots

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning proton and carbon signals and establishing the final structure.[13]

-

COSY: Shows correlations between protons that are coupled to each other (typically on adjacent carbons).

-

HMBC: Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different parts of the molecule.[7]

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound and, with high-resolution instruments, its elemental composition.[14] It also offers structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

For 5-iodo-4-methyl-1H-indazole (C₈H₇IN₂), the expected exact mass of the molecular ion [M+H]⁺ would be approximately 258.97 g/mol .

Fragmentation Analysis

The fragmentation pattern in a mass spectrum can provide valuable structural clues.[15][16][17] For halogenated compounds, the loss of the halogen atom is a common fragmentation pathway.[16] In the case of 5-iodo-4-methyl-1H-indazole, one would expect to see a prominent peak corresponding to the loss of an iodine radical.

X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be grown, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.[18]

Experimental Protocol: X-ray Crystallography

-

Crystallization: High-quality single crystals are grown from a supersaturated solution of the compound, often through slow evaporation of the solvent.[18]

-

Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.[18]

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined and refined to generate the final crystal structure.

Conclusion: A Synergistic Approach to Certainty

The structure elucidation of 5-iodo-4-methyl-1H-indazole is a process of accumulating and correlating evidence from multiple analytical techniques. While each method provides valuable insights, it is the synergy between NMR, MS, and X-ray crystallography that allows for an unambiguous and self-validating structural assignment. This rigorous approach is essential for advancing drug discovery and ensuring the integrity of chemical research.

References

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. [Link]

-

Wang, R., Li, L., & Li, H. (2019). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. TrAC Trends in Analytical Chemistry, 118, 483-491. [Link]

-

Nuzillard, J. M., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry, 56(6), 469-478. [Link]

-

Elguero, J., Fruchier, A., & Tjiou, E. M. (1995). 13C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026. [Link]

-

Pamplona, T. V., & da Silva, J. F. (2012). Synthesis and structural characterization of 1-and 2-substituted indazoles: ester and carboxylic acid derivatives. Molecules, 17(12), 14665-14684. [Link]

-

Nuzillard, J. M., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry, 56(6), 469-478. [Link]

-

Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60. [Link]

-

PubChem. (n.d.). 5-Bromo-4-iodo-1-methyl-1H-indazole. Retrieved from [Link]

-

Elguero, J., Claramunt, R. M., & Garceran, R. (1986). A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Magnetic resonance in chemistry, 24(8), 678-683. [Link]

-

Kumar, A., Kumar, R., & Kumar, S. (2016). Pd (PPh 3) 4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 21(9), 1164. [Link]

-

Gupta, V., & Kant, R. (2017). Advanced NMR techniques for structural characterization of heterocyclic structures. In NMR Spectroscopy in Pharmaceutical Analysis. IntechOpen. [Link]

-

Reddy, T. J., & Le, T. N. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic letters, 13(20), 5588-5591. [Link]

-

Ali, A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports, 14(1), 1-15. [Link]

-

Elguero, J., Fruchier, A., Tjiou, E. M., & Trofimenko, S. (1995). 13C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

Pérez-Medina, C., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5869-5880. [Link]

-

Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17161-17170. [Link]

-

PubChem. (n.d.). 4-Iodo-5-methyl-1H-imidazole. Retrieved from [Link]

-

Singh, P., & Kaur, M. (2022). Indazole–an emerging privileged scaffold: synthesis and its biological significance. RSC medicinal chemistry, 13(8), 903-925. [Link]

-

American Elements. (n.d.). 5-Iodo-1-methyl-1H-indazole. Retrieved from [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

- Duddeck, H., Dietrich, W., & Töth, G. (2002).

-

Li, Y., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(11), 2692. [Link]

-

Pérez-Medina, C., et al. (2022). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... ResearchGate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

Maquestiau, A., Van Haverbeke, Y., & Flammang, R. (1972). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Organic Mass Spectrometry, 6(10), 1139-1143. [Link]

-

Doi, T., et al. (2018). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData, 3(11), x181467. [Link]

-

Chen, C. Y., & Sun, C. M. (2010). Synthesis of 1H-Indazoles via Silver (I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic letters, 12(19), 4438-4441. [Link]

-

Kind, T., & Fiehn, O. (2011). Ion fragmentation of small molecules in mass spectrometry. Mass Spectrometry Reviews, 30(5), 836-861. [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

-

Pérez-Medina, C., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5869-5880. [Link]

-

Popova, E. V., et al. (2000). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4, 5, 6, 7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Journal of the Chemical Society, Perkin Transactions 2, (5), 969-976. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. azooptics.com [azooptics.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of 5-Iodo-4-methyl-1H-indazole: A Technical Guide to Starting Materials and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of substituents onto the indazole ring is a key aspect of drug design, enabling the fine-tuning of a compound's pharmacological properties. Among these, halogenated indazoles, particularly iodo-indazoles, serve as versatile intermediates for further functionalization via cross-coupling reactions. This technical guide provides an in-depth exploration of the synthesis of 5-Iodo-4-methyl-1H-indazole, a valuable building block in drug discovery programs. We will delve into the critical starting materials and the corresponding synthetic methodologies, offering field-proven insights into the rationale behind experimental choices.

The Synthetic Challenge: Regioselectivity

The primary challenge in the synthesis of 5-Iodo-4-methyl-1H-indazole lies in achieving the desired regiochemistry. The substitution pattern on the indazole ring dictates the synthetic approach. Direct iodination of the parent 4-methyl-1H-indazole presents a significant hurdle due to the potential for the formation of multiple isomers. Therefore, more controlled, multi-step syntheses commencing from strategically chosen starting materials are often preferred. This guide will focus on three primary synthetic strategies, each defined by its key starting material.

Strategy 1: Synthesis from a Substituted Toluene Derivative

This approach builds the indazole ring from a pre-functionalized toluene, ensuring the correct placement of the methyl group from the outset. A plausible route, adapted from methodologies for analogous halogenated indazoles, begins with 2-amino-4-iodotoluene.

Experimental Protocol: A Multi-step Synthesis from 2-Amino-4-iodotoluene

Step 1: Diazotization of 2-Amino-4-iodotoluene

In this initial step, the amino group of 2-amino-4-iodotoluene is converted to a diazonium salt. This is a classic transformation in aromatic chemistry, setting the stage for the subsequent cyclization.

-

Materials: 2-Amino-4-iodotoluene, Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂), Water, Ice.

-

Procedure:

-

Suspend 2-amino-4-iodotoluene in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete diazotization.

-

Step 2: Reductive Cyclization to form 5-Iodo-1H-indazole

The diazonium salt is then subjected to a reductive cyclization to form the indazole ring.

-

Materials: Diazonium salt solution from Step 1, Tin(II) chloride (SnCl₂), Hydrochloric Acid (HCl).

-

Procedure:

-

In a separate flask, prepare a solution of tin(II) chloride in concentrated HCl.

-

Cool the tin(II) chloride solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).

-

The resulting precipitate is filtered, washed with water, and then neutralized with a base (e.g., sodium hydroxide solution) to afford the crude 5-Iodo-1H-indazole.

-

The crude product is then purified by recrystallization or column chromatography.

-

Step 3: N-Alkylation to introduce the methyl group at the 4-position is not feasible with this starting material. A more appropriate starting material for this strategy would be a pre-methylated and functionalized benzene ring that can be cyclized to the desired indazole.

A more viable approach starting from a substituted benzene ring would be to utilize a starting material that already contains the methyl group and a suitable precursor for the pyrazole ring. A plausible, albeit lengthy, route could start from 4-methyl-2-nitrotoluene.

Revised Strategy 1B: Synthesis from 4-Methyl-2-nitrotoluene

Step 1: Iodination of 4-Methyl-2-nitrotoluene

-

Materials: 4-Methyl-2-nitrotoluene, Iodine (I₂), Periodic acid (H₅IO₆), Sulfuric acid (H₂SO₄), Acetic acid.

-

Procedure:

-

Dissolve 4-methyl-2-nitrotoluene in a mixture of acetic acid and sulfuric acid.

-

Add iodine and periodic acid to the solution.

-

Heat the mixture with stirring for several hours.

-

Cool the reaction mixture and pour it into ice water.

-

The precipitated 2-iodo-5-methyl-1-nitrobenzene is collected by filtration and purified.

-

Step 2: Reduction of the Nitro Group

-

Materials: 2-Iodo-5-methyl-1-nitrobenzene, Iron powder (Fe), Ammonium chloride (NH₄Cl), Ethanol, Water.

-

Procedure:

-

Reflux a mixture of 2-iodo-5-methyl-1-nitrobenzene, iron powder, and ammonium chloride in an ethanol/water mixture.

-

After the reaction is complete, filter the hot solution to remove the iron salts.

-

Evaporate the solvent to obtain 4-iodo-2-methylaniline.

-

Step 3: Formation of the Indazole Ring

-

Materials: 4-Iodo-2-methylaniline, Acetic anhydride, Sodium nitrite (NaNO₂), Acetic acid.

-

Procedure:

-

Treat 4-iodo-2-methylaniline with acetic anhydride to form the corresponding acetanilide.

-

Dissolve the acetanilide in acetic acid and add sodium nitrite.

-

Heat the mixture to effect cyclization to 5-Iodo-4-methyl-1H-indazole.[1]

-

The product is isolated by pouring the reaction mixture into water and collecting the precipitate.

-

Data Summary for Strategy 1B

| Step | Reaction | Key Reagents | Expected Yield | Purity |

| 1 | Iodination | I₂, H₅IO₆, H₂SO₄ | Moderate | Good after purification |

| 2 | Reduction | Fe, NH₄Cl | High | Good |

| 3 | Indazole Formation | Acetic anhydride, NaNO₂ | Moderate | Good after purification |

Workflow Diagram for Strategy 1B

Sources

A Technical Guide to the Solubility of 5-Iodo-4-methyl-1H-indazole in Organic Solvents

Abstract

5-Iodo-4-methyl-1H-indazole is a heterocyclic compound built upon the indazole scaffold, a well-established "privileged structure" in medicinal chemistry due to its prevalence in a wide array of pharmacologically active agents.[1][2] Understanding its physicochemical properties, particularly solubility, is a cornerstone for successful drug discovery and development, impacting everything from synthetic workup and purification to formulation and bioavailability. This in-depth guide provides a comprehensive analysis of the factors governing the solubility of 5-Iodo-4-methyl-1H-indazole. It combines theoretical principles with a detailed, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the development of indazole-based therapeutics.

Physicochemical Profile and Structural Analysis

A thorough understanding of a molecule's structure is paramount to predicting its behavior in different solvent environments.

1.1. Core Properties

| Property | Value | Source |

| Chemical Name | 5-Iodo-4-methyl-1H-indazole | - |

| CAS Number | 1082040-12-7 | [3] |

| Molecular Formula | C₈H₇IN₂ | [4] |

| Molecular Weight | 258.06 g/mol | [1][4] |

| Appearance | Expected to be a solid at room temperature | [1] |

1.2. Structural Features Influencing Solubility

The solubility of 5-Iodo-4-methyl-1H-indazole is a direct consequence of its distinct structural motifs. The molecule exhibits both polar and nonpolar characteristics, leading to a nuanced solubility profile.

-

Polar Moieties: The indazole core contains a pyrazole ring with two nitrogen atoms and an N-H group. This region is capable of forming hydrogen bonds. The N-H group can act as a hydrogen bond donor, while the lone pair of electrons on the sp²-hybridized nitrogen can act as a hydrogen bond acceptor.

-

Nonpolar Moieties: The fused benzene ring, the methyl group at position 4, and the large, polarizable iodine atom at position 5 contribute to the molecule's lipophilic character. The iodine atom, in particular, significantly increases the molecular weight and surface area, which can favor interactions with nonpolar and polarizable solvents.

The interplay between these competing features dictates the compound's affinity for various organic solvents.

Sources

spectroscopic data for 5-Iodo-4-methyl-1h-indazole

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Iodo-4-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted indazoles are a prominent class of heterocyclic compounds in medicinal chemistry, with many derivatives showing a wide array of biological activities, including anti-cancer and anti-inflammatory properties.[1] The specific substitution pattern on the indazole ring is crucial in determining the molecule's pharmacological profile. 5-Iodo-4-methyl-1H-indazole is a novel derivative with potential applications in drug discovery, likely as a building block in the synthesis of more complex molecules. The iodo-group provides a handle for further functionalization via cross-coupling reactions, while the methyl group can influence the molecule's steric and electronic properties.

This guide provides a comprehensive overview of the spectroscopic techniques required for the unambiguous structural elucidation of 5-Iodo-4-methyl-1H-indazole. As this is a novel compound, this guide will focus on the predicted spectroscopic data based on known, structurally similar indazole derivatives, and provide detailed, field-proven protocols for data acquisition and interpretation. This predictive approach is a critical skill for any researcher working on the synthesis of new chemical entities.

Molecular Structure and Numbering

For clarity throughout this guide, the standard IUPAC numbering for the indazole ring will be used.

Caption: Structure and numbering of 5-Iodo-4-methyl-1H-indazole.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 5-Iodo-4-methyl-1H-indazole in a solvent like DMSO-d₆ is expected to show signals for the N-H proton, the aromatic protons, and the methyl protons. The chemical shifts are predicted based on the known effects of iodo and methyl substituents on the indazole ring system.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| N1-H | ~13.0 | broad singlet | - | The N-H proton of indazoles is typically deshielded and appears as a broad singlet. |

| H3 | ~8.1 | singlet | - | The C3-H is a singlet as it has no adjacent protons. |

| H6 | ~7.5 | doublet | J ≈ 8.5 Hz | Coupled to H7. |

| H7 | ~7.2 | doublet | J ≈ 8.5 Hz | Coupled to H6. |

| 4-CH₃ | ~2.5 | singlet | - | The methyl protons will appear as a singlet. |

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of purified 5-Iodo-4-methyl-1H-indazole in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[2]

-

Spectrometer Setup: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher).[2] The instrument should be tuned and the magnetic field shimmed to achieve optimal resolution.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. The spectrum should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of 5-Iodo-4-methyl-1H-indazole will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the substituents.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C3 | ~135 | |

| C3a | ~140 | Quaternary carbon. |

| C4 | ~130 | Attached to the methyl group. |

| C5 | ~90 | Attached to the iodine atom (heavy atom effect). |

| C6 | ~128 | |

| C7 | ~115 | |

| C7a | ~125 | Quaternary carbon. |

| 4-CH₃ | ~15 |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Spectrometer Setup: The spectrometer is tuned to the ¹³C frequency.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Similar processing steps as for ¹H NMR are applied. The spectrum is referenced to the solvent peak.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. HRMS is particularly useful for determining the elemental composition of a compound with high accuracy.

Predicted HRMS Data

For 5-Iodo-4-methyl-1H-indazole (C₈H₇IN₂), HRMS will provide a highly accurate mass measurement of the molecular ion.

| Parameter | Predicted Value |

| Chemical Formula | C₈H₇IN₂ |

| Calculated Exact Mass ([M+H]⁺) | 272.9727 |

| Isotopic Pattern | The presence of a single iodine atom (¹²⁷I) will result in a characteristic M+1 peak due to the natural abundance of ¹³C.[2] |

Experimental Protocol for HRMS

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent like methanol or acetonitrile.[1]

-

Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, typically using electrospray ionization (ESI).[1]

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is recorded over a relevant m/z range.

-

Data Analysis: The measured m/z of the molecular ion is compared to the calculated theoretical mass for the expected chemical formula.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of 5-Iodo-4-methyl-1H-indazole is expected to show characteristic absorption bands for the N-H bond, C-H bonds, and C=C/C=N bonds of the aromatic system.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Notes |

| N-H stretch | 3100 - 3300 | Broad absorption band. |

| Aromatic C-H stretch | 3000 - 3100 | |

| Aliphatic C-H stretch | 2850 - 3000 | From the methyl group. |

| C=C and C=N stretch | 1450 - 1650 | Aromatic ring vibrations. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.[3] Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: The IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.[4]

-

Data Analysis: The positions and shapes of the absorption bands are correlated with the functional groups present in the molecule.

Integrated Spectroscopic Analysis Workflow

The definitive structural confirmation of 5-Iodo-4-methyl-1H-indazole requires the integration of data from all the aforementioned spectroscopic techniques. The following workflow illustrates this integrated approach.

Caption: Integrated workflow for the structural elucidation of 5-Iodo-4-methyl-1H-indazole.

Conclusion

The structural elucidation of a novel compound like 5-Iodo-4-methyl-1H-indazole is a systematic process that relies on the synergistic use of multiple spectroscopic techniques. While experimental data for this specific molecule is not yet publicly available, this guide provides a robust framework for its characterization based on predictive analysis and established methodologies. By following the protocols and interpretative guidance presented herein, researchers can confidently determine the structure of this and other new chemical entities, a critical step in the advancement of drug discovery and development.

References

-

Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. [Link][5][6][7][8]

-

da Silva, A. B. F., Ferraz, V. L., de Oliveira, R. B., & de Almeida, M. V. (2021). New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. ChemistrySelect, 6(36), 9533–9540. [Link][9]

-

Wang, L., et al. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. RSC Advances, 4(27), 13957-13960. [Link][10]

-

Yoshida, K., et al. (2007). Supporting Information for A Facile Synthesis of 1H-Indazoles from Arynes and Diazo Compounds. Angewandte Chemie International Edition, 46(22), 4155-4158. [Link][11]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5638–5650. [Link][3][12]

-

NIST. (n.d.). 1H-indazole hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link][13]

-

Journal of Medicinal and Chemical Sciences. (2021). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 4(5), 458-471. [Link]

-

NIST. (n.d.). 1H-Imidazole. In NIST Chemistry WebBook. Retrieved from [Link][14]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. 1H-indazole hydrochloride [webbook.nist.gov]

- 14. 1H-Imidazole [webbook.nist.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Iodo-4-methyl-1H-indazole

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Iodo-4-methyl-1H-indazole. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the structural elucidation of this heterocyclic compound through modern NMR techniques. The insights within are grounded in established principles of NMR spectroscopy and supported by data from analogous structures in peer-reviewed literature.

Introduction: The Structural Significance of 5-Iodo-4-methyl-1H-indazole

5-Iodo-4-methyl-1H-indazole is a substituted indazole, a class of heterocyclic compounds recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1] The indazole core is a key pharmacophore in numerous therapeutic agents, exhibiting activities ranging from anti-inflammatory to anti-cancer.[1] The introduction of iodo and methyl substituents at the 5- and 4-positions, respectively, is anticipated to significantly influence the molecule's electronic distribution, steric profile, and, consequently, its biological activity and potential as a synthetic building block.

Precise structural characterization is paramount in drug discovery and development. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This guide will delve into the expected ¹H and ¹³C NMR spectral features of 5-Iodo-4-methyl-1H-indazole, providing a predictive framework for its identification and characterization.

¹H NMR Spectral Analysis: Unraveling the Proton Environment

The ¹H NMR spectrum of 5-Iodo-4-methyl-1H-indazole is predicted to exhibit distinct signals corresponding to each of the non-exchangeable protons in the molecule. The chemical shifts are influenced by the electron-donating methyl group, the electron-withdrawing and magnetically anisotropic iodine atom, and the electronic effects of the fused pyrazole and benzene rings.

Predicted ¹H NMR Data for 5-Iodo-4-methyl-1H-indazole (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (H1) | ~13.0 | broad singlet | - |

| H3 | ~8.1 | singlet | - |

| H6 | ~7.4 | doublet | J ≈ 8.5 |

| H7 | ~7.2 | doublet | J ≈ 8.5 |

| CH₃ | ~2.5 | singlet | - |

Interpretation and Rationale:

-

NH Proton (H1): The proton attached to the nitrogen at position 1 is expected to be significantly deshielded due to its acidic nature and involvement in intermolecular hydrogen bonding, particularly in a solvent like DMSO-d₆. Its signal will likely appear as a broad singlet far downfield, a characteristic feature of NH protons in indazoles.[2] This proton is exchangeable with D₂O.[3]

-

H3 Proton: The proton at position 3 of the pyrazole ring is anticipated to resonate as a sharp singlet. Its chemical shift is influenced by the adjacent nitrogen atoms and the overall aromatic system.

-

Aromatic Protons (H6 and H7): The protons on the benzene ring, H6 and H7, are expected to form an AX or a closely coupled AB spin system. The electron-donating methyl group at C4 and the electron-withdrawing iodine at C5 will modulate their chemical shifts. H6 is likely to be downfield of H7 due to the deshielding effect of the iodine atom at the adjacent carbon. They are predicted to appear as doublets with a typical ortho-coupling constant of approximately 8.5 Hz.

-

Methyl Protons (CH₃): The protons of the methyl group at C4 will appear as a singlet in the upfield region of the spectrum, as is characteristic of methyl groups attached to an aromatic ring.

Molecular Structure and Proton Assignments

Caption: Predicted carbon assignments for 5-Iodo-4-methyl-1H-indazole.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 5-Iodo-4-methyl-1H-indazole, the following experimental protocol is recommended:

1. Sample Preparation:

- Weigh approximately 5-10 mg of the purified solid sample of 5-Iodo-4-methyl-1H-indazole.

- Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key. [4] * Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Instrument Parameters:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

- ¹H NMR:

- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

- Acquisition Time: Typically 2-3 seconds.

- Relaxation Delay: 1-2 seconds.

- Number of Scans: 16-64 scans, depending on the sample concentration.

- Spectral Width: A sweep width of approximately 16 ppm, centered around 8 ppm.

- ¹³C NMR:

- Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

- Acquisition Time: Approximately 1-2 seconds.

- Relaxation Delay: 2-5 seconds.

- Number of Scans: 1024 scans or more may be required to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

- Spectral Width: A sweep width of approximately 250 ppm, centered around 125 ppm.

- 2D NMR (for unambiguous assignment):

- COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall connectivity.

Experimental Workflow Diagram

Sources

mass spectrometry analysis of 5-Iodo-4-methyl-1h-indazole

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Iodo-4-methyl-1H-indazole

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and drug development, the indazole scaffold is a privileged structure, serving as the core of numerous bioactive compounds.[1][2] The specific isomer, 5-Iodo-4-methyl-1H-indazole, represents a critical building block or potential active pharmaceutical ingredient (API) whose structural integrity must be unequivocally confirmed. Mass spectrometry (MS) stands as an indispensable analytical technique for this purpose, offering unparalleled sensitivity and specificity for molecular weight determination and structural elucidation.

This guide provides a comprehensive, in-depth technical framework for the mass spectrometric analysis of 5-Iodo-4-methyl-1H-indazole. Moving beyond a simple recitation of methods, this document explains the causality behind experimental choices, from sample preparation to data interpretation. It is designed for researchers, scientists, and drug development professionals who require a robust and validated approach to the characterization of this and similar halogenated heterocyclic compounds.

Physicochemical Properties and Structural Overview

A foundational understanding of the analyte's properties is paramount before commencing any analytical workflow. 5-Iodo-4-methyl-1H-indazole is an aromatic heterocyclic compound featuring a fused benzene and pyrazole ring system, substituted with a methyl group and an iodine atom.

| Property | Value |

| Chemical Formula | C₈H₇IN₂ |

| Average Molecular Weight | 258.06 g/mol |

| Monoisotopic Molecular Weight | 257.9654 g/mol |

| Structure | |

| 5-Iodo-4-methyl-1H-indazole |

Note: The monoisotopic mass is the critical value for high-resolution mass spectrometry analysis.

Core Principles: Ionization and Fragmentation